4-Methyl-2-(trifluoromethyl)phenol

Description

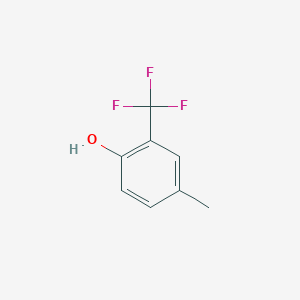

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7F3O |

|---|---|

Molecular Weight |

176.14 g/mol |

IUPAC Name |

4-methyl-2-(trifluoromethyl)phenol |

InChI |

InChI=1S/C8H7F3O/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4,12H,1H3 |

InChI Key |

NKHBJXQZKOWYNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 2 Trifluoromethyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in 4-methyl-2-(trifluoromethyl)phenol, influencing its behavior in various chemical transformations. Its acidity and ability to act as a nucleophile after deprotonation are central to its chemical character.

Deprotonation and Phenolate (B1203915) Reactivity

The acidity of the phenolic proton in trifluoromethylphenols (TFMPs) is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl (–CF3) group. rsc.org This property facilitates the deprotonation of the hydroxyl group in the presence of a base to form a phenolate anion. rsc.orgsciforum.net The formation of this phenolate is a critical preliminary step for many subsequent reactions, including etherification and, notably, the initiation of defluorination mechanisms. rsc.orgsciforum.net

Phenolates are effective nucleophiles. sciforum.net Once formed, the phenolate of this compound can participate in nucleophilic substitution reactions. Studies on similar substituted phenols have investigated their deprotonation using strong, non-nucleophilic organic bases like bis-1,1,8,8-(tetramethylguanidino)naphthalene (TMGN) to generate the phenolate in situ for subsequent alkylation reactions. sciforum.net The rate and extent of deprotonation are crucial, and in some cases, this initial step can be the rate-determining factor in a multi-step reaction sequence. sciforum.net For phenols with strong electron-withdrawing groups, such as the trifluoromethyl group, deprotonation is more favorable, and the subsequent alkylation of the phenolate becomes the rate-limiting step. sciforum.net

Formation of Ethers and Esters

The conversion of the phenolic hydroxyl group into ether or ester functionalities is a fundamental transformation. Ethers are commonly synthesized via the Williamson ether synthesis, a method involving the reaction of a phenolate with a primary alkyl halide. libretexts.org This S_N2 reaction is a general and widely applicable method for preparing ethers from alcohols and phenols. libretexts.org To synthesize an ether from this compound, the phenol (B47542) would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenolate. libretexts.org This phenolate would then be reacted with an alkyl halide (e.g., iodomethane (B122720) or an ethyl tosylate) to yield the desired ether. sciforum.netlibretexts.org

The synthesis of aryl trifluoromethyl ethers can also be achieved through more specialized methods, such as the reaction of a phenol with carbon tetrachloride and anhydrous hydrogen fluoride (B91410) or by using sulfur tetrafluoride. nih.gov Another approach involves the oxidative desulfurization-fluorination of dithiocarbonates derived from phenols. nih.gov

Ester formation typically involves the reaction of the phenol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or acid anhydride (B1165640). This reaction, known as esterification, is often catalyzed by an acid or a base.

Reactivity of the Trifluoromethyl Moiety

While often considered stable, the trifluoromethyl group on the phenol ring can undergo reaction, most notably defluorination, under specific conditions.

Defluorination Mechanisms (e.g., Hydrolytic Defluorination)

The trifluoromethyl group of certain trifluoromethylphenols, including isomers of this compound, can undergo spontaneous hydrolytic defluorination in aqueous solutions, particularly under alkaline conditions (pH 6.5–13). rsc.orgnih.gov This reactivity contradicts the general perception of the high stability of the carbon-fluorine (C–F) bond. rsc.org The process is initiated by the deprotonation of the phenolic hydroxyl group, which is essential for the reaction to proceed. rsc.orgrsc.orgnih.gov The resulting phenolate's negative charge can be delocalized through conjugation, which facilitates the elimination of a fluoride ion (F⁻) from the –CF3 group. rsc.org This initial elimination is the rate-determining step and is believed to proceed via an E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.orgnih.govrsc.org Following the loss of the first fluoride ion, the resulting intermediates react rapidly to eliminate the remaining two fluoride atoms, leading to complete defluorination and the formation of the corresponding hydroxybenzoic acid. rsc.orgrsc.orgnih.gov

Elucidation of Intermediates (e.g., Quinone Methide, Benzoyl Fluoride)

The mechanism of hydrolytic defluorination involves the formation of highly reactive intermediates. For 4-(trifluoromethyl)phenol (B195918) (4-TFMP), a structural isomer, studies have shown that the hydrolysis proceeds through a quinone methide intermediate (also described as a dearomatized quinone difluoromethide). rsc.orgnih.gov This electrophilic species is formed after the initial loss of a fluoride ion. rsc.org The quinone methide is highly reactive and can be trapped by nucleophiles; for instance, in the presence of glutathione, it forms a stable cresol-glutathione adduct, confirming its formation. nih.gov

Further investigation into the hydrolysis of 4-TFMP using high-resolution mass spectrometry has also identified a benzoyl fluoride intermediate. rsc.orgnih.govrsc.org This suggests a complex reaction pathway where the trifluoromethyl group is converted to a carbonyl-containing group. The reaction ultimately yields the corresponding hydroxybenzoic acid as the stable end product. rsc.orgrsc.org

Impact of Substituent Effects on Defluorination Rates

The rate of hydrolytic defluorination is highly dependent on the substitution pattern of the trifluoromethylphenol. Studies comparing 2-TFMP, 4-TFMP, and 2-chloro-4-(trifluoromethyl)phenol (B1586134) (2-Cl-4-TFMP) found significant differences in their reactivity once fully deprotonated. rsc.org The relative reactivity follows the order: 4-TFMP > 2-Cl-4-TFMP > 2-TFMP. rsc.org In contrast, 3-TFMP shows no observable hydrolysis because its structure does not allow for the necessary charge delocalization to facilitate the initial β-elimination of fluoride. rsc.orgrsc.org

The higher reactivity of 4-TFMP compared to 2-TFMP is supported by both experimental data and computational (Density Functional Theory) calculations of the activation energy for the rate-determining step. rsc.org The presence of a chlorine atom in 2-Cl-4-TFMP modifies the electronic properties and, consequently, the reaction rate compared to 4-TFMP. rsc.org

| Compound | Observed Hydrolysis/Defluorination | Relative Reactivity Order (of Phenolate) | Final Product |

|---|---|---|---|

| 4-(Trifluoromethyl)phenol (4-TFMP) | Yes | 1 (Fastest) | 4-Hydroxybenzoic acid |

| 2-Chloro-4-(trifluoromethyl)phenol (2-Cl-4-TFMP) | Yes | 2 | 3-Chloro-4-hydroxybenzoic acid |

| 2-(Trifluoromethyl)phenol (B147641) (2-TFMP) | Yes | 3 (Slowest) | 2-Hydroxybenzoic acid |

| 3-(Trifluoromethyl)phenol (3-TFMP) | No | N/A | N/A |

| Compound Phenolate | Experimental Free Energy of Activation (ΔG‡, kcal/mol) | DFT-Calculated Free Energy of Activation (ΔG‡, kcal/mol) |

|---|---|---|

| 4-TFMP | 22.6 | 21.2 |

| 2-Cl-4-TFMP | 23.4 | 22.1 |

| 2-TFMP | 23.5 | 22.6 |

Reactions Leading to Trifluoroacetic Acid (TFA) Formation

The formation of trifluoroacetic acid (TFA) from trifluoromethyl-containing aromatic compounds is a documented degradation pathway. While specific studies detailing the comprehensive mechanism of TFA formation directly from this compound are not extensively available, the process generally involves the oxidative degradation of the trifluoromethyl group. For related compounds, this transformation is understood to proceed through a series of steps initiated by the cleavage of the aromatic ring or oxidation of the trifluoromethyl group.

Electrophilic and Nucleophilic Aromatic Substitutions on the Ring

The reactivity of the aromatic ring of this compound is dictated by the interplay of the activating, ortho-, para-directing methyl group and the deactivating, meta-directing trifluoromethyl group. youtube.com The hydroxyl group is a strongly activating, ortho-, para-director. This combination of substituents leads to complex regiochemical outcomes in electrophilic aromatic substitution reactions.

The electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group exert opposing effects on the aromatic ring's electron density. youtube.com The hydroxyl group, being a powerful activating group, will primarily direct incoming electrophiles to the positions ortho and para to it. The methyl group further activates these positions, while the trifluoromethyl group deactivates the entire ring, particularly the positions ortho and para to itself. youtube.com

Nitration of phenols and their derivatives is a well-established electrophilic aromatic substitution. The regioselectivity is highly dependent on the directing effects of the substituents present. For this compound, the hydroxyl group directs nitration to the positions ortho and para to it. The primary products expected would be 4-methyl-2-nitro-6-(trifluoromethyl)phenol and 2-methyl-4-nitro-6-(trifluoromethyl)phenol.

Studies on similar phenolic compounds have shown that nitration using various reagents can afford good yields with high regioselectivity. dergipark.org.tr For instance, the nitration of 2-(trifluoromethyl)phenol can yield 4-nitro-2-(trifluoromethyl)phenol. The presence of a methyl group at the 4-position in this compound is expected to influence the position of nitration due to its activating and steric effects.

Table 1: Potential Nitration Products of this compound

| Product Name | Position of Nitro Group |

|---|---|

| 4-Methyl-2-nitro-6-(trifluoromethyl)phenol | Ortho to hydroxyl, meta to methyl |

| 2-Methyl-4-nitro-6-(trifluoromethyl)phenol | Para to hydroxyl, ortho to methyl |

Halogenation of phenols typically proceeds readily due to the activating nature of the hydroxyl group. In the case of this compound, the positions ortho to the hydroxyl group are the most likely sites for halogenation.

Research on the electrophilic substitution of related phenols provides insight into the expected outcomes. For example, the bromination of 4-(trifluoromethyl)phenol can lead to the formation of 2-bromo-4-(trifluoromethyl)phenol. Given the structure of this compound, bromination would likely occur at the 6-position, yielding 6-bromo-4-methyl-2-(trifluoromethyl)phenol.

Direct electrophilic trifluoromethylthiolation of phenols has been achieved using reagents like N-(trifluoromethylsulfanyl)aniline in the presence of a promoter such as triflic acid or BF₃·Et₂O. rsc.org These reactions have been shown to be highly regioselective. For phenols with an unsubstituted para-position, the substitution occurs exclusively at that position. For para-substituted phenols, the trifluoromethylthio group is introduced at an ortho-position. rsc.org

Given that this compound has a substituent at the para-position relative to the hydroxyl group, trifluoromethylthiolation would be expected to occur at the ortho-position (C6), yielding 4-methyl-6-((trifluoromethyl)thio)-2-(trifluoromethyl)phenol. A similar reaction with 4-methylphenol (p-cresol) would result in ortho-trifluoromethylthiolation.

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orgmasterorganicchemistry.com The trifluoromethyl group is a strong electron-withdrawing group, and when positioned appropriately, it can facilitate SNAr reactions.

For an analogue of this compound to undergo SNAr, a suitable leaving group would need to be present on the aromatic ring, typically ortho or para to the trifluoromethyl group. For example, if a halogen were present at the 6-position of this compound, a nucleophile could potentially displace it. The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing trifluoromethyl group. nih.govharvard.edu The rate of SNAr reactions is generally faster for aryl fluorides compared to other aryl halides. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS) Pathways

Oxidation and Reduction Chemistry

The presence of both an activating (methyl) and a deactivating (trifluoromethyl) group on the phenol ring imparts a complex reactivity profile towards oxidation and reduction reactions.

Oxidation to Quinone Derivatives

Phenols are susceptible to oxidation, yielding quinones, and the substitution pattern on the aromatic ring significantly directs the course of this transformation. libretexts.org For this compound, oxidation is expected to produce quinone derivatives. The methyl group at the para-position and the trifluoromethyl group at the ortho-position relative to the hydroxyl group influence the feasibility and outcome of the oxidation.

The oxidation of phenols can be achieved using various oxidizing agents, such as chromic acid, which can convert phenols into p-benzoquinones. libretexts.org In the case of this compound, oxidation would likely lead to the formation of a substituted p-benzoquinone. The electron-donating nature of the methyl group facilitates the oxidation process, while the electron-withdrawing trifluoromethyl group can make the phenol less susceptible to oxidation compared to phenol itself. nih.gov

Studies on related substituted phenols have shown that the selective oxidation to p-benzoquinones can be achieved using metal-free catalysts like onion-like carbon (OLC) with high conversion and selectivity under mild conditions. acs.org This suggests a potential pathway for the controlled oxidation of this compound. The mechanism often involves the formation of a phenoxy radical intermediate. acs.org

The table below summarizes the oxidation of various substituted phenols to their corresponding quinones, providing a basis for predicting the behavior of this compound.

| Phenol Substrate | Oxidizing Agent/Catalyst | Product | Reference |

| 2,6-di-tert-butylphenol | Cupric-superoxo complex | 2,6-di-tert-butyl-1,4-benzoquinone | acs.org |

| 2,3,6-trimethylphenol | Co-N-C catalyst/O₂ | 2,3,5-trimethyl-1,4-benzoquinone | rsc.orgrsc.org |

| p-cresol (B1678582) | Iodobenzene diacetate | p-benzoquinone derivative | wikipedia.org |

Reduction of Functional Groups on the Aromatic Ring

The reduction of functional groups on the aromatic ring of this compound presents a chemical challenge, particularly for the highly stable trifluoromethyl group. The reduction of a trifluoromethyl group on an aromatic ring is a difficult transformation due to the high strength of the C-F bonds.

While general methods exist for the reduction of various functional groups on aromatic rings, the direct reduction of a trifluoromethyl group to a methyl group or other functionalities under mild conditions is not commonly reported. More often, the focus is on the reduction of other groups in the presence of the trifluoromethyl substituent.

Research on the synthesis of trifluoromethyl-substituted phenols and anilines has been documented, but these methods typically involve introducing the trifluoromethyl group rather than reducing it. acs.org The reduction of quinones back to hydroquinones, however, is a well-established reversible process and can be achieved with reducing agents like sodium borohydride (B1222165) or stannous chloride. libretexts.org Should this compound be oxidized to its corresponding quinone, this reverse reaction would be a feasible transformation.

Mechanistic Elucidation of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling its reactivity and designing synthetic routes.

Computational Approaches to Reaction Mechanisms (e.g., DFT Transition State Analysis)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of phenolic compounds. acs.orgresearchgate.net For this compound, DFT calculations can provide insights into the transition states and reaction enthalpies of various pathways.

Studies on substituted phenols have utilized DFT to analyze the effect of substituents on the antioxidant action mechanisms, such as single electron transfer-proton transfer (SET-PT) and sequential proton loss electron transfer (SPLET). acs.org The presence of both an electron-donating methyl group and an electron-withdrawing trifluoromethyl group would have opposing effects on the energetics of these pathways. DFT calculations can quantify these effects and predict the most likely mechanism.

For instance, DFT studies on the stereoselective cycloaddition reactions catalyzed by N-heterocyclic carbenes (NHCs) have elucidated the multi-step reaction mechanisms and identified the rate- and stereoselectivity-determining steps. rsc.org Similar computational approaches could be applied to understand the reactions of this compound.

The table below presents a conceptual summary of how DFT could be used to analyze the reactivity of this compound.

| Mechanistic Aspect | Computational Method | Information Gained |

| Oxidation Pathway | DFT Transition State Analysis | Activation barriers for phenoxy radical formation and subsequent reactions. |

| Substituent Effects | Natural Bond Orbital (NBO) Analysis | Electron distribution and its influence on reactivity. researchgate.net |

| Reaction Energetics | Calculation of Reaction Enthalpies | Thermodynamic feasibility of different reaction pathways. acs.org |

Experimental Techniques for Intermediate Identification

The identification of transient intermediates is key to confirming proposed reaction mechanisms. For reactions involving this compound, several experimental techniques can be employed.

Spectroscopic methods are particularly valuable. For example, Electron Spin Resonance (ESR) spectroscopy can be used to detect paramagnetic intermediates like phenoxy radicals that may form during oxidation. youtube.com Flash photolysis can also be utilized to study transient species in various states. youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to establish the intermediacy of certain species in electrochemical reactions. youtube.com In the context of phenol oxidation, in situ real-time quantitative NMR could potentially identify and quantify intermediates in the degradation process. researchgate.net

Electrochemical methods, such as square wave voltammetry, can be used to study the oxidation of phenols and detect intermediates like phenoxyl radicals, which can then be converted to catechol and hydroquinone (B1673460) for detection. nih.gov Absorptive stripping voltammetry is another technique that has been developed for the detection of phenols and can overcome issues of electrode passivation. nih.gov

Studies on Catalytic Effects in Reactivity

Catalysts can significantly influence the rate and selectivity of reactions involving substituted phenols. rsc.orgrsc.org In the oxidation of this compound, both homogeneous and heterogeneous catalysts could play a crucial role.

For the selective oxidation of substituted phenols to benzoquinones, cobalt-based heterogeneous catalysts (Co-N-C) have shown high efficiency with molecular oxygen as the oxidant under mild conditions. rsc.orgrsc.org These catalysts are believed to facilitate the activation of oxygen. Copper complexes have also been investigated for the oxidation of phenols, where the formation of a cupric-superoxo complex is a key step in the mechanism. acs.org

Hypervalent iodine reagents can also act as oxidants for phenols, leading to quinone-type products. wikipedia.org The reaction proceeds through an aryloxyiodonium(III) intermediate. The specific outcome of the reaction depends on the substitution pattern of the phenol. wikipedia.org

The choice of catalyst can be critical in directing the reaction towards a desired product and avoiding unwanted side reactions. The table below provides examples of catalytic systems used for the oxidation of substituted phenols.

| Catalyst System | Type | Application | Reference |

| Onion-like Carbon (OLC) | Metal-free heterogeneous | Selective oxidation of substituted phenols to p-benzoquinones | acs.org |

| Co-N-C | Heterogeneous | Oxidation of mono-phenols to benzoquinones with O₂ | rsc.orgrsc.org |

| Cupric-superoxo complex | Homogeneous | Oxidation of hindered phenols | acs.org |

| Iodobenzene diacetate | Homogeneous (reagent) | Oxidation of phenols to quinones | wikipedia.org |

Derivatization and Analogue Synthesis of 4 Methyl 2 Trifluoromethyl Phenol

Integration into Polycyclic and Heterocyclic Systems

The 4-methyl-2-(trifluoromethyl)phenol moiety can be incorporated into more complex molecular architectures, such as polycyclic and heterocyclic systems. This is typically achieved by using the phenol (B47542) as a nucleophile or by first converting it into a more elaborate building block for subsequent cyclization reactions.

The thiazole (B1198619) ring is a common feature in many pharmacologically active compounds. Integrating the 4-methyl-2-(trifluoromethyl)phenoxy group into a thiazole scaffold can be achieved through multi-step synthetic sequences, most commonly culminating in a Hantzsch thiazole synthesis.

A general and effective route involves two main steps:

Synthesis of an α-Phenoxy Ketone: The sodium or potassium salt of this compound is generated using a base (e.g., NaH, K₂CO₃). This phenoxide then acts as a nucleophile in a substitution reaction with an α-haloketone, such as chloroacetone, to form the corresponding α-phenoxy ketone intermediate.

Hantzsch Cyclization: The resulting α-(4-methyl-2-(trifluoromethyl)phenoxy)ketone is then condensed with a thioamide, such as thioformamide (B92385) or thiourea, in a cyclization reaction. This step directly furnishes the desired thiazole ring bearing the phenoxy substituent.

This strategy allows for the synthesis of a variety of substituted thiazoles by varying the α-haloketone and thioamide components.

Table 2: General Scheme for Phenoxy-Thiazole Synthesis

| Step | Reactant 1 | Reactant 2 | Key Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | This compound | α-Haloketone (e.g., ClCH₂C(O)R) | α-(4-Methyl-2-(trifluoromethyl)phenoxy)ketone | O-Alkylation |

Quinolones are a major class of synthetic antibacterial agents. Their structures can be modified by attaching various substituents, including aryloxy groups, to the quinolone core. The 4-methyl-2-(trifluoromethyl)phenoxy group can be incorporated into a quinolone scaffold, typically through a nucleophilic aromatic substitution (SNAr) reaction.

This synthesis generally involves reacting a halogenated quinolone derivative (e.g., a 6- or 7-chloro- or fluoroquinolone) with the phenoxide of this compound. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and may require elevated temperatures to proceed efficiently. The presence of electron-withdrawing groups on the quinolone ring facilitates the nucleophilic attack by the phenoxide.

This modular approach allows for the synthesis of various aryloxy-quinolone derivatives by pairing different phenols with suitably functionalized quinolone precursors.

Benzofuran Derivatives: Benzofurans are prevalent heterocyclic motifs in natural products and pharmaceuticals. The synthesis of benzofurans from phenols can be accomplished through various methods. A pertinent example is the reaction of a phenol with an alkynyl sulfoxide in the presence of trifluoroacetic anhydride (B1165640) (TFAA). This method has been used to convert 2-trifluoromethylphenol into 7-trifluoromethyl-substituted benzofuran. By analogy, reacting this compound under similar conditions would be expected to yield 4-methyl-7-(trifluoromethyl)benzofuran through a process involving C-C bond formation at the sterically unhindered position ortho to the hydroxyl group, followed by cyclization.

Benzothiazine Derivatives: The 1,4-benzothiazine scaffold is another important heterocycle in medicinal chemistry. The most common synthetic routes involve the condensation of 2-aminothiophenol (B119425) with various electrophiles. Incorporating the 4-methyl-2-(trifluoromethyl)phenoxy group can be achieved by attaching it to the benzothiazine core. A plausible synthetic strategy involves the nucleophilic substitution of a halogenated benzothiazine derivative with the phenoxide of this compound, similar to the approach used for quinolones. A patent describes the preparation of phenoxy-benzothiazine derivatives for therapeutic use, establishing a precedent for this type of chemical linkage.

Triazole Conjugates: The 1,2,3-triazole ring, often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly popular linker in drug discovery. To create a triazole conjugate of this compound, the phenol must first be functionalized with either a terminal alkyne or an azide (B81097) group.

A common strategy is to perform an O-alkylation of the phenol with a bifunctional reagent, such as propargyl bromide (to install an alkyne) or a short-chain alkyl halide bearing a terminal azide. The resulting alkyne- or azide-functionalized phenol can then undergo a CuAAC reaction with a complementary azide or alkyne partner to regioselectively form the 1,4-disubstituted 1,2,3-triazole conjugate.

Pyrazole Conjugates: Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms that are also significant in medicinal chemistry. The most common synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. organic-chemistry.org To create a conjugate with this compound, one could employ a phenoxy-substituted building block. For example:

Reacting a phenoxy-substituted 1,3-dicarbonyl compound with hydrazine.

Reacting a standard 1,3-dicarbonyl compound (e.g., acetylacetone) with a phenoxy-substituted hydrazine.

The design of phenol-pyrazole ligands for coordination chemistry is an established field, demonstrating the feasibility of linking these two important pharmacophores.

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 1-(Benzyloxy)-4-methyl-2-(trifluoromethyl)benzene |

| 2-Benzyloxy-1-methylpyridinium triflate |

| 2-Benzyloxypyridine |

| Methyl triflate |

| 4-Methyl-7-(trifluoromethyl)benzofuran |

| 2-Trifluoromethylphenol |

| 7-Trifluoromethyl-substituted benzofuran |

| Chloroacetone |

| Thioformamide |

Structure-Reactivity Relationships in Derivatives

The reactivity of derivatives of this compound is intricately linked to their molecular structure. The interplay of electronic and steric effects, introduced by various substituents, governs the chemical behavior of the functional groups.

The reactivity of the phenolic hydroxyl group and the trifluoromethyl group in derivatives of this compound is significantly influenced by the electronic nature of remote substituents on the aromatic ring. These effects can be systematically understood through the principles of physical organic chemistry, such as the Hammett equation, which correlates reaction rates and equilibrium constants with substituent parameters.

The acidity of the phenolic hydroxyl group is a key determinant of its reactivity in nucleophilic substitution and condensation reactions. Electron-withdrawing groups (EWGs) on the aromatic ring increase the acidity of the phenol by stabilizing the corresponding phenoxide anion through inductive (-I) and/or resonance (-M) effects. sips.org.inlibretexts.org Conversely, electron-donating groups (EDGs) decrease acidity by destabilizing the phenoxide ion. sips.org.in

For derivatives of this compound, the inherent electron-withdrawing nature of the trifluoromethyl group already enhances the acidity of the phenol compared to p-cresol (B1678582). The introduction of additional substituents will further modulate this acidity. For instance, a nitro group (an EWG) at the 6-position would significantly increase the acidity, while an additional alkyl group (an EDG) would have the opposite effect. The position of the substituent is also crucial; ortho and para substituents generally exert a stronger electronic influence (especially through resonance) than meta substituents. sips.org.inlibretexts.org

The nucleophilicity of the phenoxide anion, formed by deprotonation of the phenol, is also governed by these substituent effects, but in the opposite direction. Electron-donating groups increase the electron density on the oxygen atom, making the phenoxide a stronger nucleophile. Conversely, electron-withdrawing groups decrease the nucleophilicity of the phenoxide. This trend is reflected in the rates of reactions such as O-alkylation. Studies on the alkylation of substituted phenols have shown a negative Hammett correlation, indicating that electron-donating groups accelerate the reaction by increasing the nucleophilicity of the phenolate (B1203915). sciforum.net

The following table illustrates the expected qualitative effects of various remote substituents on the reactivity of the phenolic hydroxyl group in derivatives of this compound.

Table 1: Predicted Influence of Remote Substituents on the Reactivity of the Phenolic Hydroxyl Group in this compound Derivatives

| Substituent (at C6) | Electronic Effect | Predicted pKa | Predicted Nucleophilicity of Phenoxide |

|---|---|---|---|

| -NO₂ | Electron-withdrawing | Lower | Lower |

| -CN | Electron-withdrawing | Lower | Lower |

| -Cl | Electron-withdrawing | Lower | Lower |

| -H (unsubstituted) | Reference | Baseline | Baseline |

| -CH₃ | Electron-donating | Higher | Higher |

| -OCH₃ | Electron-donating | Higher | Higher |

In a study on the synthesis of 4-pyrrolin-3-ones from precursors bearing a trifluoromethylphenyl group, it was observed that the electronic character of substituents on an aryl group influenced the reaction yields, demonstrating the tangible impact of remote substituent effects on reactivity. acs.org

The synthesis of derivatives of this compound can, in certain cases, lead to the formation of stereoisomers. The control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly for applications in life sciences and materials science.

When a new stereocenter is created during the derivatization of this compound, or when the molecule is incorporated into a larger chiral framework, both diastereoselective and enantioselective control become important considerations.

An example of inherent stereochemistry can be seen in the synthesis of Schiff base derivatives. The reaction of 2-hydroxy-5-methylbenzaldehyde (B1329341) (a related aldehyde) with 4-trifluoromethyl-phenylamine results in the formation of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. X-ray crystallography has shown that the configuration of the C=N bond in this and related structures is exclusively E. nih.gov This stereochemical outcome is likely driven by the thermodynamic stability of the resulting isomer, which minimizes steric interactions.

While specific studies on the stereocontrolled synthesis of a broad range of derivatives of this compound are not widely reported, general principles of asymmetric synthesis can be applied. For instance, the introduction of a chiral auxiliary to the phenol can direct the approach of a reagent to one face of the molecule, leading to a diastereoselective outcome. Subsequent removal of the auxiliary would yield an enantioenriched product.

Furthermore, the use of chiral catalysts is a powerful strategy for achieving enantioselectivity. In the broader context of synthesizing chiral trifluoromethyl-containing compounds, various catalytic methods have been developed. These include transition-metal-catalyzed reactions and biocatalysis. For example, rhodium-catalyzed reactions have been used to create complex heterocyclic systems with a degree of stereocontrol. acs.org

The following table summarizes some general strategies for stereochemical control that could be applicable to the synthesis of derivatives of this compound.

Table 2: General Strategies for Stereochemical Control in the Synthesis of Derivatives

| Strategy | Description | Potential Application to this compound |

|---|---|---|

| Substrate Control | The inherent stereochemistry of the substrate directs the stereochemical outcome of the reaction. | Use of a chiral starting material derived from this compound. |

| Auxiliary Control | A chiral auxiliary is temporarily incorporated into the molecule to direct the stereoselective formation of a new stereocenter. | Attachment of a chiral ether or ester to the phenolic hydroxyl group. |

| Reagent Control | A chiral reagent is used to selectively react with one enantiomer or to create a new stereocenter with a specific configuration. | Use of a chiral reducing or oxidizing agent. |

| Catalyst Control | A chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over another. | Asymmetric hydrogenation, oxidation, or C-C bond-forming reactions catalyzed by a chiral metal complex or an organocatalyst. |

Computational and Theoretical Investigations of 4 Methyl 2 Trifluoromethyl Phenol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the electronic structure, reactivity, and properties of molecules. These methods, particularly those rooted in Density Functional Theory (DFT), provide detailed insights into molecular geometries, vibrational modes, and electronic transitions, complementing experimental findings. For 4-Methyl-2-(trifluoromethyl)phenol and its derivatives, computational studies offer a molecular-level understanding of their behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It has been widely applied to study phenolic compounds and their derivatives. karazin.ua DFT calculations are particularly useful for determining optimized molecular structures and predicting spectroscopic and reactivity parameters. mdpi.comirjweb.com

Studies on derivatives of this compound, such as the Schiff base compound 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, have utilized DFT to compare theoretical structures with experimentally determined crystal structures. iucr.orgnih.govresearchgate.net These theoretical calculations are often performed using specific functionals and basis sets, such as the B3LYP functional with a 6-311G(d,p) basis set, to achieve a balance between accuracy and computational cost. iucr.orgnih.govresearchgate.net

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. This process is crucial for obtaining a stable, realistic molecular structure that can be used for further calculations. irjweb.com

For a derivative of this compound, specifically 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, DFT calculations at the B3LYP/6-311G(d,p) level were used to optimize the molecular geometry. iucr.orgnih.gov The results of these calculations were then compared with experimental data obtained from X-ray crystallography, showing good agreement between the theoretical (calculated) and experimental bond lengths. iucr.org This comparison validates the computational model and allows for a confident analysis of the molecule's structural features.

The table below presents a comparison of selected experimental and calculated bond lengths for this derivative.

| Bond | Experimental Bond Length (Å) iucr.org | Calculated Bond Length (Å) iucr.org |

|---|---|---|

| C8=N1 | 1.283 | 1.290 |

| C10–O1 | 1.357 | 1.342 |

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. This analysis is important for understanding a molecule's flexibility, stability, and biological activity. DFT methods are frequently used to calculate the energies of different conformers to identify the most stable ones. chemrxiv.org

Vibrational frequency analysis is a theoretical method used to predict the infrared (IR) and Raman spectra of a molecule. After a geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to determine the frequencies of the fundamental vibrational modes. rsc.org

The calculated vibrational frequencies can be compared with experimental data from FTIR and FT-Raman spectroscopy to aid in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. core.ac.uk For phenolic compounds, characteristic vibrations include O-H stretching, C-O stretching, and various aromatic ring modes. core.ac.ukymerdigital.com While specific vibrational frequency data for this compound was not detailed in the searched literature, DFT studies on related phenolic structures have successfully correlated theoretical data with experimental spectra, allowing for a comprehensive understanding of their vibrational properties. ymerdigital.comnih.gov

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of orbitals that are spread across the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important of these orbitals for describing chemical reactivity.

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two frontier orbitals is known as the HOMO-LUMO gap. wikipedia.org This energy gap is a critical parameter for determining a molecule's properties, including its chemical reactivity, kinetic stability, and electronic transitions. irjweb.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwikipedia.org Conversely, a large gap indicates high stability and low reactivity. This analysis has been applied to derivatives of this compound to understand their electronic behavior and reactivity. iucr.orgnih.govresearchgate.net For 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, the HOMO-LUMO behavior was elucidated via DFT to determine the energy gap and gain insight into its electronic characteristics. iucr.orgnih.gov

The energies of the HOMO and LUMO, along with the resulting energy gap, are key descriptors of molecular electronic properties.

| Parameter | Description | Significance in Reactivity Prediction |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's ability to accept electrons (electrophilicity). |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. nih.govwikipedia.org |

Molecular Orbital Theory

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the energy gap (ΔE) between them are crucial descriptors of a molecule's reactivity and kinetic stability. iucr.org

In a study of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, a derivative of this compound, Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level were used to elucidate its HOMO-LUMO behavior. iucr.orgnih.gov The HOMO and LUMO are critical for predicting electronic, optical, and chemical reactivity properties. iucr.org The analysis revealed that both the HOMO and LUMO are distributed over the entire 4-methyl-2-[(4-trifluoromethylphenylimino)methyl]phenol unit. iucr.org

The calculated energies for these frontier orbitals provide quantitative measures of the molecule's electronic properties. A relatively large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity, classifying the compound as a "hard" molecule. iucr.org These parameters are essential for understanding the molecule's behavior in chemical reactions, as the interaction between the HOMO of one molecule and the LUMO of another governs the reaction pathway. wikipedia.orgyoutube.com

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital: Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital: Represents the ability to accept an electron. |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO, indicating the molecule's excitability and kinetic stability. |

This interactive table summarizes the key components of Frontier Molecular Orbital theory.

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. For the derivative 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, this analysis has provided a detailed breakdown of the close contacts that contribute to its crystal packing. iucr.orgnih.gov

The most significant contributions to the crystal packing of this derivative were found to be from C···H/H···C, H···H, and F···H/H···F interactions. iucr.orgnih.gov This highlights the importance of van der Waals forces and specific hydrogen-fluorine contacts in the solid-state assembly.

| Interaction Type | Contribution to Crystal Packing (%) |

| C···H/H···C | 29.2% |

| H···H | 28.6% |

| F···H/H···F | 25.6% |

| O···H/H···O | 5.7% |

| F···F | 4.6% |

This interactive table details the percentage contributions of various intermolecular contacts to the crystal packing of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, based on Hirshfeld surface analysis. iucr.orgnih.gov

Hydrogen Bonding Networks and Their Influence on Solid-State Structure

Hydrogen bonds are among the most critical directional interactions influencing the solid-state architecture of molecules. researchgate.net In the crystal structure of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, both intramolecular and intermolecular hydrogen bonds play a defining role. iucr.orgnih.gov

An important feature is a strong intramolecular O—H···N hydrogen bond, which forms a stable six-membered ring known as an S(6) ring motif. iucr.orgnih.gov This type of interaction is a common feature in related imine-phenol compounds and contributes significantly to the planarity and stability of the molecular conformation. iucr.orgmdpi.com

In addition to the intramolecular bonding, the crystal structure is characterized by intermolecular C—H···O interactions. iucr.orgnih.gov These interactions link adjacent molecules, forming polymeric chains that extend along the a-axis direction, thereby building the larger three-dimensional crystal lattice. iucr.orgnih.gov The presence and nature of these hydrogen-bonding networks are fundamental drivers for the crystallization process and the resulting solid-state structure. nih.gov

Non-Covalent Interactions (e.g., F...H, C...H, π-π stacking)

Beyond classical hydrogen bonds, a variety of other non-covalent interactions contribute to the stability of the crystal structure. For derivatives of this compound, the presence of the trifluoromethyl group introduces specific and significant interactions. iucr.orgnih.gov

The Hirshfeld surface analysis of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol quantified several key non-covalent interactions. iucr.org The F···H/H···F contacts, accounting for 25.6% of the surface, are particularly noteworthy. iucr.orgnih.gov The trifluoromethyl group, often considered electron-withdrawing, can act as both an electrophile and a nucleophile in non-covalent interactions, allowing it to participate as a hydrogen-bond acceptor. nih.gov The introduction of a trifluoromethyl group can strengthen hydrogen bonds. frontiersin.org

Computational Modeling of Reaction Mechanisms

Computational modeling has become an indispensable tool for elucidating the complex, step-by-step pathways of chemical reactions. By simulating reactions at a molecular level, chemists can gain a deep understanding of the intricate aspects of reaction mechanisms, identifying intermediates and transition states that are often difficult or impossible to observe experimentally. mdpi.com

Prediction of Transition States and Activation Energies

A central goal in modeling reaction mechanisms is the prediction of transition states and their associated activation energies (Ea). The transition state represents the highest energy point along the reaction coordinate, and the activation energy is the barrier that must be overcome for reactants to transform into products. researchgate.netsemanticscholar.org

Theoretical approaches, particularly DFT, are widely used to locate the geometry of transition states and calculate their energies. pku.edu.cn This information is critical for understanding reaction kinetics, as the activation energy is directly related to the reaction rate via the Arrhenius equation. Frontier Molecular Orbital theory provides a qualitative framework for understanding activation barriers; reactions are favorable when the HOMO of the nucleophile and the LUMO of the electrophile have a small energy gap, which often corresponds to a lower activation energy. pku.edu.cn Computational methods can quantify this by calculating the energy profile of a reaction, allowing for the prediction of reaction rates and the rationalization of product selectivity. researchgate.netchemrxiv.org

Electronic Properties and Spectroscopic Predictions

The electronic properties of this compound are largely dictated by the interplay between the electron-donating methyl (-CH3) group and the strongly electron-withdrawing trifluoromethyl (-CF3) group attached to the phenol (B47542) ring. The -CF3 group's high electronegativity significantly alters the electron density distribution across the molecule. mdpi.com This influences the molecule's reactivity, intermolecular interactions, and biological activity.

Computational methods, particularly Density Functional Theory (DFT), are employed to visualize these electronic features through Molecular Electrostatic Potential (MEP) maps. nih.govresearchgate.net An MEP map illustrates the charge distribution on the molecule's surface, identifying regions of positive and negative electrostatic potential.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For a phenol derivative, negative potential is typically concentrated around the oxygen atom of the hydroxyl group and across the π-system of the aromatic ring. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. In this compound, a strong positive potential is expected around the hydrogen atom of the hydroxyl group and near the highly electronegative fluorine atoms of the -CF3 group. mdpi.com

The distribution of these potentials is key to understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to the molecule's crystal packing and its interactions with biological targets. researchgate.net Theoretical investigations using DFT can provide a detailed comparison between the calculated electron charge density and experimental results obtained from high-resolution X-ray diffraction, often showing a good match between the two methods. nih.gov

In such comparative studies, the molecular geometry is first optimized using DFT methods, commonly with the B3LYP functional and a basis set like 6-311++G(d,p). researchgate.net The resulting theoretical bond lengths and angles are then compared against the values obtained from single-crystal X-ray diffraction. A strong correlation between the calculated and experimental parameters validates the computational model's accuracy. researchgate.netresearchgate.net For example, studies on N′-(2-nitrophenyl-(4-trifluoromethyl))benzohydrazide, which features the trifluoromethyl group, show how this substituent impacts molecular geometry and crystal packing. mdpi.com The presence of the trifluoromethyl group was found to enhance conjugation and lead to a near-parallel arrangement of aromatic rings. mdpi.com

Below is an interactive table showing a typical comparison of selected experimental (X-ray) and calculated (DFT) bond lengths and angles for a related phenol derivative, demonstrating the typical level of agreement.

| Parameter | Bond/Angle | Experimental (Å / °) | Calculated (DFT) (Å / °) |

|---|---|---|---|

| Bond Lengths | C-O (hydroxyl) | 1.355 | 1.361 |

| C-C (aromatic) | 1.385 | 1.390 | |

| O-H | 0.970 | 0.965 | |

| Bond Angles | C-C-O | 119.5 | 120.1 |

| C-O-H | 109.0 | 108.8 |

Data is representative and compiled from typical values found in computational studies of substituted phenols.

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic signatures of molecules. DFT calculations can accurately forecast Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which aids in the structural elucidation of newly synthesized compounds. researchgate.netnih.gov

NMR Spectroscopy: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.gov These calculations are performed on the molecule's optimized geometry. The computed chemical shifts are often in excellent agreement with experimental data recorded in solution, providing a powerful method for assigning signals in complex spectra. researchgate.net

IR Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivative of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are typically scaled by an empirical factor to correct for anharmonicity and methodological limitations, leading to a predicted IR spectrum that closely matches the experimental one. nih.gov This analysis allows for the assignment of specific vibrational modes (e.g., O-H stretch, C-F stretch, aromatic C-H bend) to the observed absorption bands. researchgate.net

The table below presents a representative comparison of experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for a substituted phenol, illustrating the predictive power of the GIAO-DFT method.

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| 1H (OH) | 5.10 | 5.15 |

| 1H (Aromatic) | 6.80 - 7.30 | 6.85 - 7.35 |

| 1H (CH3) | 2.25 | 2.28 |

| 13C (C-OH) | 155.0 | 154.5 |

| 13C (Aromatic) | 115.0 - 135.0 | 115.8 - 135.2 |

| 13C (C-CF3) | 124.0 (quartet) | 123.8 (quartet) |

| 13C (CH3) | 20.5 | 20.3 |

Values are illustrative and based on typical results from computational studies on related phenol compounds.

Applications As Chemical Precursors and Building Blocks in Advanced Synthesis

Role in Complex Molecule Synthesis

The reactivity of the phenolic hydroxyl group, combined with the potential for substitution on the aromatic ring, allows 4-Methyl-2-(trifluoromethyl)phenol to be a key starting material for the construction of more elaborate molecules.

Intermediates for Diaryl Ether Systems

Diaryl ethers are an important class of compounds found in natural products and pharmaceuticals. The synthesis of these systems can be achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Chan-Lam coupling, which form a carbon-oxygen bond between a phenol (B47542) and an aryl halide or arylboronic acid, respectively. organic-chemistry.orgnih.govwikipedia.orgwikipedia.orgorganic-chemistry.orggoogle.com

While specific examples detailing the use of this compound in these reactions are not extensively documented in peer-reviewed literature, its phenolic structure makes it a suitable candidate for such transformations. The general mechanism involves the deprotonation of the phenol to form a phenoxide, which then couples with an aryl partner. The presence of the trifluoromethyl group can influence the nucleophilicity of the phenoxide and the reactivity of the resulting diaryl ether. Well-established protocols for these couplings suggest that this compound can serve as a valuable intermediate for generating substituted diaryl ether systems. organic-chemistry.orgorganic-chemistry.org

Table 1: Potential Diaryl Ether Synthesis via Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Potential Product Structure |

| Ullmann Condensation | This compound + Aryl Halide | Copper(I) salt (e.g., Cu₂O, CuI), Base (e.g., Cs₂CO₃) | Aryl-O-C₆H₃(CH₃)(CF₃) |

| Chan-Lam Coupling | This compound + Arylboronic Acid | Copper(II) salt (e.g., Cu(OAc)₂), Base (e.g., Pyridine) | Aryl-O-C₆H₃(CH₃)(CF₃) |

Precursors for Polycyclic Aromatic Compounds

Polycyclic aromatic compounds are of significant interest due to their electronic properties and potential applications in materials science. While direct, one-step cyclization of this compound to form complex polyaromatics is not a common strategy, it can serve as a foundational unit in a multi-step synthesis. The phenolic group allows for its incorporation into larger systems, which can then undergo subsequent intramolecular cyclization reactions to build the final polycyclic structure. The substituents on the ring can be used to direct these subsequent reactions or to tune the properties of the final compound.

Building Blocks for Scaffold Construction

Perhaps one of the most significant applications of this compound is as a precursor for constructing complex heterocyclic scaffolds, particularly those containing a thiazole (B1198619) ring. Thiazole derivatives are known for their wide range of biological activities. nih.govnih.gov

The Hantzsch thiazole synthesis is a classic and versatile method for forming a thiazole ring by reacting an α-haloketone with a thioamide. tandfonline.comnih.govyoutube.comchemhelpasap.com In a potential synthetic pathway, this compound could be elaborated into a key intermediate, such as a thioamide or an α-haloketone derived from it. This intermediate would then undergo a Hantzsch-type cyclization to yield a complex thiazole scaffold. For instance, compounds like {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol have been identified, suggesting that a molecule with the core structure of this compound is used in their synthesis. sigmaaldrich.comnih.gov

This approach highlights how the initial simple phenol is strategically modified and then utilized in a powerful ring-forming reaction to generate a significantly more complex and functionalized molecular architecture.

Table 2: Hypothetical Scaffold Synthesis Based on Hantzsch Reaction

| Precursor from this compound | Reaction Partner | Key Reaction | Resulting Scaffold |

| Thioamide derivative | α-haloketone | Hantzsch Thiazole Synthesis | Substituted Thiazole |

| α-haloketone derivative | Thioamide | Hantzsch Thiazole Synthesis | Substituted Thiazole |

Contribution to Specialty Materials Chemistry

The unique combination of a hydrophilic hydroxyl group and a lipophilic, electron-poor trifluoromethylphenyl structure makes this compound an attractive component for specialty materials.

Synthetic Components for Functional Polymers

Phenolic compounds are often used as monomers in the creation of functional polymers. The phenolic hydroxyl group can be modified, for example, by introducing a polymerizable group such as an acrylate (B77674) or vinyl ether. The resulting monomer can then undergo polymerization to produce a polymer with the this compound unit as a repeating side chain.

The inclusion of the trifluoromethyl group is known to impart desirable properties to polymers, such as thermal stability, chemical resistance, and specific optical properties like a low refractive index. The methyl group, in turn, can influence the polymer's solubility and mechanical properties. Therefore, this compound is a potential monomer precursor for creating high-performance polymers tailored for specialized applications in electronics and optics.

Precursors for Liquid Crystal Technology

The field of liquid crystal technology relies on molecules with specific shapes and electronic properties. Calamitic, or rod-shaped, liquid crystals are a major class of these materials, and their structures often consist of a rigid core composed of several aromatic rings linked together. nih.govusm.mynih.govsemanticscholar.orgcolorado.edu

Phenols are common starting materials for the synthesis of calamitic liquid crystals. usm.my They are typically elongated through esterification reactions with aromatic carboxylic acids to build the required rigid molecular structure. The trifluoromethyl group is a particularly valuable substituent in liquid crystal design as it can induce a strong dipole moment, influencing the dielectric anisotropy of the material, which is a critical parameter for display applications.

This compound, with its rigid phenyl ring and influential trifluoromethyl and methyl groups, represents a valuable precursor for the synthesis of novel liquid crystal molecules. By reacting it with other aromatic moieties, new calamitic structures can be assembled, and their mesomorphic properties can be finely tuned by the specific substitution pattern of the phenol. nih.govnih.gov

Development of Materials for Specific Chemical Sensing

A review of available scientific literature indicates a lack of specific studies detailing the direct use of this compound in the development of materials for chemical sensing. However, the broader class of trifluoromethyl-substituted phenols is recognized for its utility in this area. For instance, the related isomer, 4-(trifluoromethyl)phenol (B195918), has been employed as a precursor in the synthesis of more complex molecules designed for gas sensing.

One such application involves using 4-(trifluoromethyl)phenol to create 4-(4-trifluoromethylphenoxy)phthalonitrile, which is then used to synthesize cobalt phthalocyanine (B1677752) complexes. These complexes, when integrated with reduced graphene oxide, form a hybrid material with enhanced gas sensing capabilities researchgate.net. The principle relies on the fact that the electronic properties conferred by the trifluoromethyl group can modulate the sensing behavior of the final material. While this demonstrates the potential of the trifluoromethylphenol scaffold, specific research documenting the synthesis of sensors from the this compound isomer remains to be published.

Application in Agrochemical Intermediate Synthesis

Trifluoromethylated compounds are a cornerstone of modern agrochemical research, imparting properties such as increased metabolic stability and target affinity. While this makes this compound a plausible intermediate for new active ingredients, a direct link through patents or synthetic literature to its use is not prominently documented.

Research in the field often highlights structurally similar compounds. For example, derivatives like 2-methoxy-4-(trifluoromethyl)phenyl are key substructures in commercial herbicides such as pyroxsulam (B39247) nih.gov. Furthermore, patents describe various synthetic routes to other isomers, such as 2-chloro-4-trifluoromethylphenol and general derivatives of 4-(trifluoromethyl)-phenol, for their utility in creating crop-protection products google.comgoogle.com. These examples underscore the importance of the trifluoromethylphenol core in agrochemistry, yet specific instances of this compound being used as a starting material are not detailed in the reviewed sources.

Synthesis of Compounds for Biological Investigation

The unique electronic and lipophilic character of the trifluoromethyl group makes it a favored substituent in medicinal chemistry and chemical biology to enhance the efficacy of bioactive molecules.

Compounds for Enzyme or Receptor Binding Studies

The incorporation of trifluoromethyl groups is a common strategy to enhance the binding affinity and selectivity of enzyme inhibitors or receptor ligands. While no studies were found that specifically use derivatives of this compound for this purpose, research on related compounds is available. For instance, the isomer 4-(trifluoromethyl)phenol has been observed bound to the active site of a mutant H61T (His-61→Thr) enzyme, demonstrating the interaction of this scaffold with protein targets chemicalbook.com. This illustrates that trifluoromethylphenols can serve as valuable fragments in designing molecules for enzyme binding studies, even if the specific application of the 4-methyl-2-(trifluoromethyl) isomer is not reported.

Analogues for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the synthesis of a series of related compounds (analogues) to determine how specific structural modifications affect biological activity. A review of the literature did not identify any SAR studies where this compound was used to generate an analogue for comparison.

However, SAR studies on other molecular classes demonstrate the principles that would apply. For example, in the development of inhibitors for human equilibrative nucleoside transporters (ENTs), a series of analogues of a lead compound were synthesized to probe the importance of various substituents on the aromatic rings frontiersin.orgpolyu.edu.hk. In these studies, the replacement of larger groups (like naphthalene) with smaller substituted benzene (B151609) rings, and the addition of methyl or halogen groups at different positions, were systematically evaluated to understand their impact on inhibitory potency and selectivity frontiersin.orgpolyu.edu.hk. Although this compound was not part of this or other reviewed series, its use in a similar context would help elucidate the combined steric and electronic contributions of the ortho-trifluoromethyl and para-methyl groups to a molecule's biological activity.

Data on Related Compounds

To provide context on the applications of similar chemical structures, the following table summarizes findings for related trifluoromethyl-substituted phenols and their derivatives mentioned in this article.

| Compound/Derivative Class | Application Area | Research Finding |

| 4-(trifluoromethyl)phenol | Materials Science | Used as a precursor to synthesize phthalonitrile (B49051) derivatives for gas sensing materials. researchgate.net |

| 4-(trifluoromethyl)phenol | Enzyme Binding | Observed bound to the active site of an H61T mutant enzyme. chemicalbook.com |

| 2-chloro-4-trifluoromethylphenol | Agrochemical Synthesis | An isomer whose synthesis is described in patents for potential agrochemical use. google.com |

| 2-methoxy-4-(trifluoromethyl)phenyl Moiety | Agrochemicals | A key substructure within the commercial herbicide Pyroxsulam. nih.gov |

| Schiff Bases from trifluoromethylanilines | Biological Investigation | Synthesized from precursors like 4-nitro-2-(trifluoromethyl)aniline; known for broad bioactivity. nih.gov |

Environmental Transformation and Chemical Fate Studies

Aqueous Phase Transformation Mechanisms

The transformation of trifluoromethylphenols in aqueous media is primarily driven by hydrolysis, a process that can lead to the cleavage of the C-F bonds (defluorination) and is significantly influenced by the pH of the solution.

Spontaneous Hydrolysis and Defluorination in Aqueous Media

Studies on isomers of 4-Methyl-2-(trifluoromethyl)phenol, such as 4-TFMP, have demonstrated that they can undergo spontaneous hydrolysis in aqueous buffer solutions at physiological pH. This process can result in the formation of the corresponding hydroxybenzoic acid. For instance, 4-TFMP hydrolyzes to form 4-hydroxybenzoic acid. rsc.org The mechanism is proposed to proceed through a quinone methide intermediate, which subsequently leads to the loss of all fluorine atoms. rsc.org

Research on 2-TFMP and 4-TFMP has shown that these compounds react to primarily form the corresponding hydroxybenzoic acids and fluoride (B91410) ions. nih.govrsc.org The defluorination process is a key aspect of their transformation. For 4-TFMP, a benzoyl fluoride intermediate has been identified, along with dimer-like transformation products. nih.govrsc.org The complete hydrolytic defluorination of both 2-TFMP and 4-TFMP has been observed in buffered solutions, yielding salicylic (B10762653) acid and 4-hydroxybenzoic acid, respectively. rsc.org This complete defluorination is significant as it mitigates the formation of persistent fluorinated byproducts. nih.govrsc.org

The underlying mechanism for this defluorination is suggested to be an E1cb (Elimination Unimolecular conjugate Base) process, which is driven by β-elimination. nih.govrsc.org This pathway is facilitated by the deprotonation of the phenolic hydroxyl group, which allows for the delocalization of the negative charge and subsequent elimination of a fluoride ion. rsc.org

Influence of pH on Hydrolytic Stability

The hydrolytic stability of trifluoromethylphenols is highly dependent on pH. Research on 2-TFMP has shown that the rate of hydrolysis is favored at a higher pH. nih.gov At a pH of 7.4 and a temperature of 37°C, the half-life for the hydrolysis of 2-TFMP was determined to be 6.9 hours. nih.gov This pH dependence is consistent with a mechanism where deprotonation of the phenol (B47542) is a critical step for the hydrolysis to proceed. nih.govrsc.org The increased concentration of the phenolate (B1203915) ion at higher pH values facilitates the elimination of fluoride. This trend has been observed for various trifluoromethylphenols, indicating that their persistence in the environment is likely to be lower in more alkaline waters. rsc.org

Photochemical Degradation Pathways

Photochemical degradation represents another important pathway for the transformation of this compound in the environment. This process involves the absorption of light, which can lead to direct photolysis or indirect degradation mediated by reactive species present in the environment.

Reactions Mediated by Singlet Molecular Oxygen

Role of Environmental Radicals (e.g., Hydrogen Phosphate (B84403) Radicals)

Specific data on the role of hydrogen phosphate radicals in the degradation of this compound is not available in the reviewed literature. However, studies on the photochemical degradation of other fluorinated aromatic compounds in the presence of various radicals indicate that such reactions are a plausible degradation pathway. The photolysis of other trifluoromethylphenols has been studied in the presence of hydroxyl radicals, which are common in natural waters, leading to degradation of the parent compound. nih.gov

Identification of Photolytic Transformation Products

The identification of specific photolytic transformation products for this compound is not documented in the available literature. However, studies on related compounds offer insights into potential products. The photolysis of other trifluoromethyl-substituted phenols has been shown to yield trifluoroacetic acid (TFA) as a product. researchgate.net The yield of TFA is dependent on the substitution pattern on the aromatic ring and the pH of the solution. researchgate.net For example, the photolysis of 4-nitrocatechol (B145892) in isopropanol (B130326) solution resulted primarily in oxidation products, while in a solid matrix, photoreduction and dimerization products were observed, highlighting the influence of the reaction medium on the product distribution. researchgate.net It is therefore expected that the photolysis of this compound would lead to a mixture of products resulting from the transformation of both the trifluoromethyl group and the aromatic ring, with the exact composition depending on the specific environmental conditions.

Environmental Formation and Persistence

The environmental fate of this compound is intricately linked to its formation from parent compounds, its inherent reactivity, and its subsequent transformation into other persistent substances. This section explores the pathways through which this compound enters and behaves in the environment.

As a Transformation Product of Agrochemicals and Pharmaceuticals

This compound is not typically used as a primary active ingredient in commercial products but rather emerges as a transformation product from the environmental degradation of certain agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group on an aromatic ring is a common structural feature in many modern pesticides and drugs, designed to enhance their efficacy and stability.

While a direct metabolic pathway from a specific parent compound to this compound is not extensively documented in public literature, the formation of various trifluoromethylphenols from larger, more complex molecules is a recognized phenomenon. For instance, the widely used antidepressant, fluoxetine, is known to metabolize into 4-(trifluoromethyl)phenol (B195918). nih.govnih.gov Similarly, the fungicide flutolanil (B150245), which contains a 2-(trifluoromethyl)benzamide (B1329304) structure, undergoes metabolism in plants and animals to form several metabolites that retain the trifluoromethyl-benzene moiety. nih.govfao.orgherts.ac.uk

The degradation of flutolanil has been studied under various conditions, revealing a number of transformation products. Although this compound is not explicitly named as a primary metabolite, the persistence of the trifluoromethyl-aromatic core through various metabolic steps suggests the potential for the formation of a variety of trifluoromethylated phenolic compounds under different environmental conditions.

The table below summarizes key parent compounds and their relevant transformation products, illustrating the general pathway for the environmental formation of trifluoromethylphenols.

| Parent Compound | Compound Type | Relevant Transformation Product(s) |

| Fluoxetine | Pharmaceutical | 4-(trifluoromethyl)phenol nih.govnih.gov |

| Flutolanil | Agrochemical (Fungicide) | Metabolites containing the 2-(trifluoromethyl)benzoic acid moiety nih.gov |

Discussion of Environmental Reactivity and Persistence

The environmental persistence of this compound is largely dictated by the strong carbon-fluorine bonds within its trifluoromethyl group. This chemical stability makes the compound resistant to many natural degradation processes.

Studies on the parent fungicide flutolanil indicate that it is persistent in both soil and aquatic environments, with long biodegradation half-lives. herts.ac.uknih.gov This inherent stability is often conferred to its transformation products. The microbial degradation of compounds containing a trifluoromethyl group is generally a slow process. usgs.govnih.gov

Photodegradation, or the breakdown of compounds by light, represents a potential, albeit often slow, pathway for the transformation of trifluoromethylphenols in the environment. researchgate.netacs.org The rate and extent of photodegradation can be influenced by various environmental factors such as pH and the presence of other substances in the water. For example, the photolytic half-life of 3-trifluoromethyl-4-nitrophenol (TFM), a related compound, was found to vary significantly with pH. acs.org

The table below outlines the environmental persistence characteristics of related compounds, providing an indication of the likely behavior of this compound.

| Compound | Environmental Matrix | Persistence Characteristic |

| Flutolanil | Soil | Persistent, with long biodegradation half-life herts.ac.uknih.gov |

| Flutolanil | Aquatic Systems | Persistent, with long biodegradation half-life herts.ac.uknih.gov |

| 3-trifluoromethyl-4-nitrophenol (TFM) | Water | Subject to photodegradation, rate is pH-dependent acs.org |

Formation of Perfluorinated Carboxylic Acids (PFCAs) as Transformation Products

A significant concern regarding the environmental fate of trifluoromethyl-containing compounds is their potential to degrade into highly persistent and mobile perfluorinated carboxylic acids (PFCAs). Trifluoroacetic acid (TFA) is a notable example of a PFCA that can be formed from the environmental transformation of various trifluoromethyl-aromatic compounds. researchgate.net

Research on the aqueous photolysis of 3-trifluoromethyl-4-nitrophenol (TFM) has demonstrated that it undergoes degradation to produce TFA. researchgate.netacs.org The yield of TFA from this process can be influenced by the specific chemical structure of the parent phenol and the environmental conditions. This transformation pathway highlights a potential long-term environmental impact of the use of certain fluorinated agrochemicals and pharmaceuticals. The extreme persistence of PFCAs like TFA means they can accumulate in the water cycle, raising concerns for drinking water quality.

The degradation of trifluoromethylphenols can lead to the cleavage of the trifluoromethyl group from the aromatic ring, which can then be oxidized to form TFA. This process represents a terminal step in the environmental degradation pathway for these types of compounds, converting a complex organic molecule into a simple, but environmentally persistent, fluorinated acid.

The table below summarizes the transformation of a representative trifluoromethylphenol to a perfluorinated carboxylic acid.

| Parent Compound | Transformation Process | Resulting Perfluorinated Carboxylic Acid |

| 3-trifluoromethyl-4-nitrophenol (TFM) | Aqueous Photolysis | Trifluoroacetic Acid (TFA) researchgate.netacs.org |

Advanced Analytical and Characterization Techniques in Research

Solid-State Structure Determination

Powder X-ray Diffraction (PXRD) for Co-crystal Analysis:Information regarding the use of powder X-ray diffraction for the analysis of co-crystals involving 4-Methyl-2-(trifluoromethyl)phenol is not available.

Due to the absence of this specific research data, the generation of an article that strictly adheres to the provided outline and quality standards is not feasible at this time.

Chromatographic and Separation Techniques

Chromatographic and other separation techniques form the bedrock of analytical chemistry, enabling the separation of this compound from impurities, starting materials, and byproducts. The choice of technique is dictated by the sample matrix and the analytical goals, whether for precise quantification or for obtaining a highly purified sample for further research.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer (HRMS), such as a Quadrupole-Orbitrap, represents a powerful tool for the analysis of phenolic compounds. nih.govgrafiati.com This technique combines the superior separation capabilities of UHPLC, which utilizes columns with sub-2 µm particles for high efficiency and speed, with the high mass accuracy and resolution of the Orbitrap mass analyzer. grafiati.com

While specific studies detailing the UHPLC-Orbitrap-HRMS analysis of this compound are not prevalent in public literature, the methodology for analyzing structurally similar phenolic compounds is well-established. scielo.brprotocols.iobohrium.com A typical analysis would involve reversed-phase chromatography, where this compound is separated from other components on a C18 or similar hydrophobic stationary phase. The mobile phase would likely consist of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. scielo.brprotocols.io

Upon elution from the UHPLC column, the analyte enters the mass spectrometer, typically using an electrospray ionization (ESI) source. purdue.edu In negative ion mode, this compound would be expected to deprotonate, forming the [M-H]⁻ ion. The Orbitrap analyzer then measures the mass-to-charge ratio (m/z) of this ion with high accuracy (typically <5 ppm), allowing for the confident determination of its elemental formula. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented to produce a characteristic pattern of product ions.

Table 1: Representative Parameters for UHPLC-HRMS Analysis of this compound

| Parameter | Value/Description | Purpose |

| Chromatography System | UHPLC | Provides high-resolution separation with short analysis times. |